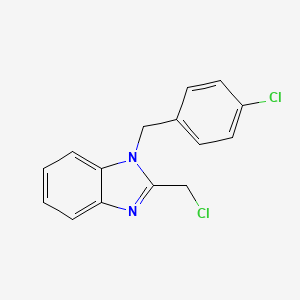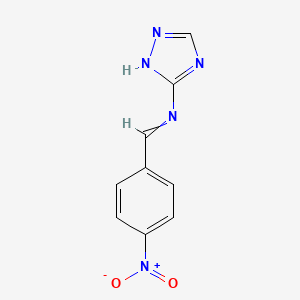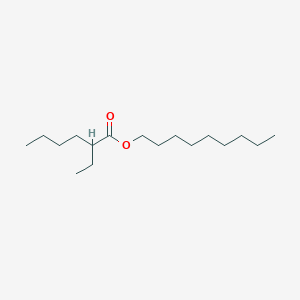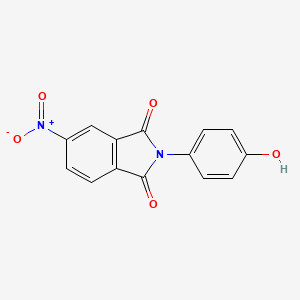
1-(4-chloro-benzyl)-2-chloromethyl-1H-benzoimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole typically involves the reaction of 4-chlorobenzyl chloride with 2-chloromethyl-1H-benzimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the benzimidazole core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like DMF or DMSO.
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of benzimidazole N-oxides or other oxidized derivatives.
Reduction: Formation of reduced benzimidazole derivatives with modified functional groups.
科学的研究の応用
1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies to investigate its effects on various biological targets, including enzymes and receptors.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes
作用機序
The mechanism of action of 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The chlorobenzyl and chloromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of their functions. The exact molecular pathways involved depend on the specific biological target being studied. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in microbial growth or cancer cell proliferation .
類似化合物との比較
Similar Compounds
1-(4-Chlorobenzyl)-4-piperidinylmethanol: Another compound with a chlorobenzyl group, used in different chemical and biological studies.
Chlorobenzene: A simpler aromatic compound with a single chlorine substituent, used as a solvent and starting material for various chemical syntheses.
Uniqueness
1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole is unique due to its dual chlorinated functional groups attached to the benzimidazole core This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds
特性
IUPAC Name |
2-(chloromethyl)-1-[(4-chlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2/c16-9-15-18-13-3-1-2-4-14(13)19(15)10-11-5-7-12(17)8-6-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBWYOCAUUGZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)



![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)


![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)


